molecular formula C18H17N3O4 B11376175 2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11376175
M. Wt: 339.3 g/mol
InChI Key: FJNFGHNQEZNTJJ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenoxy and oxadiazolyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-methoxyphenol: This can be achieved through the methylation of hydroquinone using dimethyl sulfate in the presence of a base.

    Formation of 4-methoxyphenoxyacetic acid: This involves the reaction of 4-methoxyphenol with chloroacetic acid in the presence of a base.

    Synthesis of 4-(4-methylphenyl)-1,2,5-oxadiazole: This can be prepared by reacting 4-methylbenzonitrile with hydroxylamine hydrochloride and sodium acetate.

    Coupling Reaction: The final step involves the coupling of 4-methoxyphenoxyacetic acid with 4-(4-methylphenyl)-1,2,5-oxadiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as recrystallization, and quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy and oxadiazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenoxy derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenoxy or oxadiazole derivatives.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)acetic acid: Shares the methoxyphenoxy group but lacks the oxadiazole moiety.

    4-(4-methylphenyl)-1,2,5-oxadiazole: Contains the oxadiazole ring but lacks the methoxyphenoxy group.

Uniqueness

2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the combination of methoxyphenoxy and oxadiazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C18H17N3O4/c1-12-3-5-13(6-4-12)17-18(21-25-20-17)19-16(22)11-24-15-9-7-14(23-2)8-10-15/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

FJNFGHNQEZNTJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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